Product packaging for Zervimesine(Cat. No.:CAS No. 1802632-22-9)

Zervimesine

Cat. No.: B606824
CAS No.: 1802632-22-9
M. Wt: 431.6 g/mol
InChI Key: ISQAPFMBJFZOLG-UHFFFAOYSA-N
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Description

Historical Context of Sigma Receptor Subtype Discovery

The journey to understanding sigma receptors began in 1976 when they were initially proposed as a subtype of opioid receptors. d-nb.infofrontiersin.orgtaylorandfrancis.comnih.gov However, this classification was soon challenged as it became evident that sigma receptors possessed a unique pharmacological profile, including a low affinity for the opioid antagonist naltrexone (B1662487) and a preference for the (+)-enantiomers of benzomorphans, contrasting with opioid receptors' preference for (-)-isomers. taylorandfrancis.comwikipedia.org This distinction led to their reclassification as a separate, non-opioid receptor class. d-nb.infotaylorandfrancis.com

A significant advancement in the field occurred in the early 1990s with the differentiation of sigma receptors into two subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). d-nb.infofrontiersin.org This sub-classification was based on their differing protein sizes, tissue distributions, and ligand-binding affinities. taylorandfrancis.com While the sigma-1 receptor was cloned in 1996, the molecular identity of the sigma-2 receptor remained elusive for many more years, driving further research to unravel its unique characteristics and functions. d-nb.infonih.govpnas.org

Molecular Identification and Characterization of the Sigma-2 Receptor (TMEM97)

For decades, the sigma-2 receptor was known only as a pharmacological entity, an 18- to 21-kDa membrane protein with a high affinity for ligands like di-o-tolylguanidine (DTG). pnas.orgsigmaaldrich.com A breakthrough came in 2017 when the sigma-2 receptor was identified as Transmembrane Protein 97 (TMEM97), also known as MAC30. frontiersin.orgpnas.orgpnas.orgaacrjournals.orgmdpi.comnih.govfrontiersin.org This discovery was the result of a chemical biology approach that used affinity purification to isolate the receptor from tissue. pnas.org

Subsequent studies confirmed that TMEM97 possesses the defining molecular properties of the sigma-2 receptor. pnas.org Knockdown of TMEM97 expression using siRNA resulted in a proportional decrease in sigma-2 receptor binding activity. mdpi.com Furthermore, mutagenesis studies identified two aspartate residues, Asp29 and Asp56, as being essential for ligand recognition. pnas.org TMEM97 is an endoplasmic reticulum-resident transmembrane protein with a four-pass transmembrane topology. pnas.orgnih.govwikipedia.org This molecular identification has been pivotal, unifying two fields of research and providing the TMEM97 field with a rich collection of pharmacological tools. pnas.org

Overview of the Distinctive Role of Sigma-2 Receptors in Cellular Physiology

The sigma-2 receptor, now identified as TMEM97, plays a significant role in various fundamental cellular processes. wikipedia.orgmdpi.com It is notably involved in cholesterol homeostasis, a connection that was suggested by pharmacological studies long before its molecular identification. pnas.orgpnas.orgencyclopedia.pub TMEM97 is a binding partner of the lysosomal cholesterol transporter NPC1 and is involved in regulating the transport of LDL cholesterol out of lysosomes. pnas.orgmdpi.com It also interacts with the low-density lipoprotein receptor (LDLR) to facilitate the uptake of LDL. frontiersin.orgnih.govmdpi.com

Beyond cholesterol regulation, sigma-2 receptors are highly expressed in proliferating cells, including a variety of cancer cells such as breast, lung, colon, ovarian, and prostate cancers. pnas.orgwikipedia.orgwikidoc.org This overexpression has been linked to tumor biology, with the receptor playing a role in cell proliferation, differentiation, morphology, and survival. pnas.orgwikipedia.orgwikidoc.org In the context of neuronal signaling, sigma-2 receptors modulate the firing of action potentials by regulating calcium and potassium channels and are involved in the modulation of neurotransmitters like dopamine (B1211576), serotonin, and glutamate. wikipedia.orgwikidoc.org

Significance of Sigma-2 Receptor Antagonist 1 as a Preclinical Research Tool

The development of selective ligands, including antagonists, has been crucial for studying the function of the sigma-2 receptor. Sigma-2 receptor antagonists are valuable preclinical research tools that have helped to elucidate the receptor's role in various pathological conditions. For instance, in the context of neurological disorders like Alzheimer's disease, antagonists such as CT0093, CT0109, and SAS-0132 have been shown to prevent β-amyloid neurotoxicity and improve cognitive functions in animal models. d-nb.inforesearchgate.net

Specifically, the small-molecule antagonist known as Sigma-2 receptor antagonist 1, or CT1812 (Elayta), has garnered significant attention. mdpi.comresearchgate.net It is a brain-penetrant molecule that displaces amyloid-β oligomers bound to neuronal receptors. mdpi.com Preclinical studies have demonstrated its potential to restore synaptic function and cognitive abilities in mouse models of Alzheimer's disease. mdpi.commerckmillipore.com These antagonists serve as powerful probes to investigate the therapeutic potential of targeting the sigma-2 receptor in a range of diseases, from cancer to neurodegenerative disorders. michaeljfox.orgacs.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H33NO4S B606824 Zervimesine CAS No. 1802632-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQAPFMBJFZOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802632-22-9
Record name CT-1812
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CT-1812
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Biology of the Sigma 2 Receptor

Subcellular Localization and Expression Patterns of the Sigma-2 Receptor

The sigma-2 receptor is a four-pass transmembrane protein with a wide but distinct expression pattern across various tissues and within the cell. wikipedia.org It is notably overexpressed in proliferating cells, such as those found in tumors, making it a biomarker for the proliferative status of solid tumors. nih.govacs.orgnih.gov High densities of σ2R are found in organs like the liver and kidneys. nih.gov In the central nervous system, it is present in several brain regions, including the cerebellum, motor cortex, hippocampus, and substantia nigra. wikipedia.orgmdpi.com

The primary residence of the sigma-2 receptor is the endoplasmic reticulum (ER). wikipedia.orgpnas.org A significant portion of σ2R is specifically localized to the mitochondria-associated ER membranes (MAMs). nih.gov MAMs are specialized lipid raft-like subdomains of the ER that form a close physical and functional connection with mitochondria. pnas.orgembopress.org This interface is critical for regulating cellular processes such as calcium homeostasis, lipid synthesis and transport, and apoptosis. pnas.orgnih.gov

The localization of σ2R at MAMs positions it to influence the communication between the ER and mitochondria. nih.gov For instance, the sigma-1 receptor (σ1R), another receptor protein enriched at MAMs, is known to modulate calcium signaling between these two organelles, a role that is also being investigated for σ2R. nih.govpnas.org Ligands targeting σ2R can affect the release of calcium from the ER, suggesting an interaction with calcium channels like the IP3 receptor. nih.gov

While predominantly an ER-resident protein, studies using fluorescent probes and subcellular fractionation have detected the sigma-2 receptor in other intracellular locations. nih.gov These include:

Plasma Membrane : The presence of σ2R at the cell surface is implicated in its role in signaling and the internalization of ligands and other molecules. wikipedia.orgmdpi.com

Lysosomes : TMEM97/σ2R has been found in lysosomes, where it is involved in cholesterol trafficking. wikipedia.orgencyclopedia.pub It interacts with the Niemann-Pick C1 (NPC1) protein, a key regulator of cholesterol egress from lysosomes. pnas.orgencyclopedia.pub

Mitochondria : In addition to its presence at the ER-mitochondria interface, some studies suggest its localization within mitochondria. nih.gov

Fluorescence microscopy has confirmed the presence of σ2R in multiple organelles, with the notable exception of the nucleus. nih.gov

Endoplasmic Reticulum and Mitochondria-Associated Membranes (MAMs)

Endogenous Ligands and Receptor Activation Mechanisms

For many years, the sigma-2 receptor was considered an orphan receptor, meaning its natural, endogenous ligand was unknown. wikipedia.org Recent studies, however, have identified putative endogenous molecules that bind to and activate the receptor.

In 2021, two independent studies identified potential endogenous ligands for the sigma-2 receptor:

20(S)-hydroxycholesterol (20(S)-OHC) : This oxysterol, a hydroxylated derivative of cholesterol, was identified as a putative endogenous ligand. nih.gov 20(S)-OHC is involved in cholesterol homeostasis, a process in which σ2R/TMEM97 is also known to play a regulatory role. nih.govacs.org

Histatin-1 (Hst1) : This salivary peptide, known for its role in wound healing and its antimicrobial properties, was also shown to be an endogenous ligand for σ2R. nih.govnih.gov This discovery linked the receptor to processes of tissue repair and migration. nih.gov

Further research is needed to fully elucidate the physiological and pathophysiological roles of these interactions. nih.gov

The determination of the crystal structure of the sigma-2 receptor has provided significant insights into how ligands bind. biorxiv.org The ligand-binding site is located deep within the membrane-spanning region of the protein. biorxiv.org This location is consistent with the lipid-like nature of 20(S)-OHC. biorxiv.org

Key features of ligand binding to the sigma-2 receptor include:

Hydrophobic Pockets : Models propose the existence of one large and one small hydrophobic pocket that accommodate parts of the ligand molecule. wikipedia.org

Electrostatic Interactions : Hydrogen bonds and other electrostatic interactions are crucial for the affinity and specificity of ligand binding. wikipedia.org Mutagenesis studies have highlighted the importance of two aspartate residues within the binding pocket. pnas.org

The structural understanding of the ligand-bound σ2R is paving the way for the discovery of more endogenous ligands and the design of selective synthetic modulators. mdpi.comnih.gov

Identification of Putative Endogenous Ligands for Sigma-2 Receptor

Key Protein-Protein Interactions and Receptor Complex Formation

The sigma-2 receptor exerts many of its functions by interacting with other proteins and forming larger molecular complexes. nih.gov These interactions are fundamental to its role in cellular signaling and metabolism.

A key interaction is the formation of a trimeric complex with Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein (LDL) Receptor (LDLR) . mdpi.comencyclopedia.pub This complex is responsible for the efficient cellular uptake of LDL, the primary carrier of cholesterol in the blood. mdpi.com This finding connects σ2R/TMEM97 directly to cholesterol import and homeostasis. mdpi.com The same complex has also been implicated in the cellular uptake of amyloid-beta (Aβ) aggregates, which are involved in Alzheimer's disease. mdpi.com

Other significant protein interactions include:

Niemann-Pick C1 (NPC1) : TMEM97 physically interacts with NPC1 to regulate the transport of cholesterol out of lysosomes. pnas.orgencyclopedia.pub

Translocator Protein (TSPO) : Recent studies have shown a functional association and physical colocalization between TMEM97 and TSPO, another protein involved in cholesterol transport and cellular metabolism, particularly in cancer cells. mdpi.commdpi.com The interaction can be modulated by σ2R ligands. mdpi.com

Epidermal Growth Factor Receptor (EGFR) : By interacting with EGFR, the sigma-2 receptor can influence downstream signaling pathways like those involving PKC and RAF, which promote cell proliferation. wikipedia.org

These protein-protein interactions highlight the role of the sigma-2 receptor as a molecular scaffold or modulator that integrates various cellular signals, particularly those related to cholesterol metabolism and cell proliferation. mdpi.comnih.gov

Data Tables

Table 1: Subcellular Localization of the Sigma-2 Receptor (TMEM97)

Cellular CompartmentPrimary Function of LocalizationKey References
Endoplasmic Reticulum (ER) Main site of synthesis and residence wikipedia.org, pnas.org
Mitochondria-Associated Membranes (MAMs) Regulation of Ca2+ signaling, lipid transport nih.gov, pnas.org
Plasma Membrane Signaling, ligand internalization wikipedia.org, mdpi.com
Lysosomes Cholesterol trafficking (interaction with NPC1) wikipedia.org, encyclopedia.pub
Mitochondria Potential role in mitochondrial function nih.gov

Table 2: Putative Endogenous Ligands of the Sigma-2 Receptor

LigandChemical ClassIdentifiedKey Associated FunctionReferences
20(S)-hydroxycholesterol (20(S)-OHC) Oxysterol2021Cholesterol homeostasis nih.gov, acs.org
Histatin-1 (Hst1) Peptide2021Wound healing, cell migration nih.gov, nih.gov

Table 3: Key Protein Interactions of the Sigma-2 Receptor (TMEM97)

Interacting ProteinFunction of InteractionDisease RelevanceReferences
PGRMC1 & LDLR Forms a trimeric complex for LDL uptakeCancer, Alzheimer's Disease mdpi.com, encyclopedia.pub
NPC1 Regulates cholesterol egress from lysosomesNiemann-Pick Type C Disease encyclopedia.pub, pnas.org
TSPO Functional association in cancer cellsCancer mdpi.com, mdpi.com
EGFR Modulation of cell proliferation signalsCancer wikipedia.org

Association with Progesterone Receptor Membrane Component 1 (PGRMC1)

The relationship between the Sigma-2 receptor/TMEM97 and PGRMC1 has been a subject of evolving research. While early reports suggested that PGRMC1 might be the Sigma-2 receptor itself, subsequent studies clarified that they are distinct proteins that form a functional complex. mdpi.commdpi.com This association is crucial for several cellular functions, most notably the regulation of cholesterol uptake.

Research has demonstrated that TMEM97 and PGRMC1 are part of a larger protein complex that includes the Low-Density Lipoprotein Receptor (LDLR). nih.govnih.govbiorxiv.org Proximity ligation assays and co-immunoprecipitation studies have confirmed the physical interaction between TMEM97 and PGRMC1. mdpi.com This interaction appears to be context-dependent, with the abundance of each protein influencing the formation of the complex in different cell types. mdpi.com For instance, in certain cancer cell lines, the association between the translocator protein (TSPO) and TMEM97 is more prominent than the TSPO-PGRMC1 interaction, suggesting a dynamic interplay of binding partners. mdpi.com The formation of the TMEM97-PGRMC1 complex is a prerequisite for the efficient internalization of LDL, highlighting a cooperative role in cholesterol metabolism. mdpi.commdpi.com

Interaction with Low-Density Lipoprotein Receptor (LDLR)

The interaction between the Sigma-2 receptor/TMEM97 and the Low-Density Lipoprotein Receptor (LDLR) is a cornerstone of its role in cholesterol homeostasis. abcam.com TMEM97, in conjunction with PGRMC1, forms a trimeric complex with the LDLR at the plasma membrane. mdpi.comuniprot.org This ternary complex is responsible for enhancing the internalization of LDL cholesterol. mdpi.comuniprot.org

Studies utilizing CRISPR/Cas9 gene editing to knock out TMEM97 and/or PGRMC1 in HeLa cells have shown a significant reduction in the rate of LDL internalization. nih.gov The disruption of this trimeric complex, either through genetic ablation or pharmacological inhibition of TMEM97 or PGRMC1, leads to a decreased capacity for LDL uptake. nih.govbiorxiv.org This indicates that the intact TMEM97-PGRMC1-LDLR complex is necessary for the efficient cellular uptake of LDL. nih.govbiorxiv.org Beyond cholesterol, this complex has also been implicated in the internalization of other molecules, including apolipoprotein E (ApoE) and amyloid-beta (Aβ) monomers and oligomers, suggesting a broader role in cellular trafficking and neurodegenerative disease processes. mdpi.comnih.govnih.govencyclopedia.pub

Role of Niemann-Pick Protein C1 (NPC1) in Sigma-2 Receptor Function

The Sigma-2 receptor/TMEM97 plays a pivotal role in intracellular cholesterol trafficking through its interaction with the Niemann-Pick C1 (NPC1) protein. mapmygenome.in NPC1 is a lysosomal transmembrane protein essential for the transport of cholesterol and other lipids out of lysosomes. nih.gov TMEM97 has been identified as a binding partner of NPC1, and this interaction is critical for regulating the availability and function of NPC1. uniprot.org

Research has shown that TMEM97 negatively regulates NPC1-mediated cholesterol transport. mapmygenome.inuniprot.org Specifically, a reduction of TMEM97 levels has been found to increase the cellular abundance of NPC1 protein, thereby restoring cholesterol trafficking in cellular models of Niemann-Pick type C disease, a condition caused by mutations in the NPC1 gene. nih.gov This suggests that TMEM97 controls the amount of NPC1 available to the cell. The binding of the endogenous ligand 20(S)-hydroxycholesterol to TMEM97 enhances the TMEM97-NPC1 interaction, further linking this complex to the intricate regulation of cholesterol homeostasis. uniprot.org This regulatory relationship underscores the importance of the Sigma-2 receptor in preventing the lysosomal accumulation of cholesterol and maintaining cellular lipid balance. mdpi.com

Functional Implications of Multimeric Sigma-2 Receptor Complexes

The functional capacity of the Sigma-2 receptor/TMEM97 is significantly influenced by its ability to form multimeric complexes. These complexes can be composed of multiple TMEM97 units (homodimers) or involve interactions with other proteins to form larger heteromeric assemblies.

Recent structural studies have revealed that TMEM97 can form a helix-bundled homodimer. acs.org This homodimeric structure is a key feature of the receptor and is believed to be important for its function, including the formation of its unique ligand-binding pocket that opens laterally into the lipid bilayer. acs.org

The most extensively studied heteromeric complex is the trimeric assembly of TMEM97, PGRMC1, and LDLR. mdpi.comnih.govnih.govbiorxiv.orgencyclopedia.pub The formation of this ternary complex is essential for the efficient internalization of LDL and other macromolecules. mdpi.comnih.gov Disruption of this complex, by targeting any of its components, impairs its function, demonstrating that the collective unit is the active functional entity for this pathway. nih.gov

Furthermore, TMEM97 has been shown to interact with other proteins such as the translocator protein (TSPO) and histatin 1, suggesting the existence of other functionally distinct multimeric complexes. mapmygenome.inmdpi.comuniprot.org The interaction with TSPO appears to be cell-type specific and can be modulated by Sigma-2 receptor ligands. mdpi.com These findings indicate that the Sigma-2 receptor acts as a scaffold, assembling different protein complexes to carry out a diverse range of cellular functions, from cholesterol metabolism to wound healing. uniprot.org The composition of these complexes can vary, leading to different functional outcomes and highlighting the versatility of the Sigma-2 receptor in cellular regulation.

Compound and Protein Information

NameTypeFunction/Role
Sigma-2 receptor/TMEM97 ProteinA four-pass transmembrane protein involved in cholesterol homeostasis, neuronal signaling, and cell proliferation. mapmygenome.inwikipedia.orgmdpi.com
PGRMC1 ProteinProgesterone Receptor Membrane Component 1; forms a complex with TMEM97 and LDLR to regulate cholesterol uptake. mdpi.comnih.gov
LDLR ProteinLow-Density Lipoprotein Receptor; responsible for the endocytosis of cholesterol-rich LDL. mdpi.comuniprot.org
NPC1 ProteinNiemann-Pick C1; a lysosomal protein essential for transporting cholesterol out of lysosomes. nih.gov
TSPO ProteinTranslocator protein; interacts with TMEM97 in a cell-type specific manner. mdpi.com
20(S)-hydroxycholesterol Endogenous LigandBinds to TMEM97 and modulates its interaction with NPC1. uniprot.org
Apolipoprotein E (ApoE) ProteinA class of proteins involved in the metabolism of fats in the body; its internalization can be mediated by the TMEM97-PGRMC1-LDLR complex. mdpi.comnih.gov
Amyloid-beta (Aβ) PeptideIts monomers and oligomers can be internalized via the TMEM97-PGRMC1-LDLR complex. mdpi.comnih.gov
Histatin 1 ProteinInteracts with TMEM97, suggesting a role in other cellular processes like wound healing. uniprot.org

Pharmacological Profile and Mechanistic Insights of Sigma 2 Receptor Antagonists

Receptor Binding Characteristics of Sigma-2 Receptor Antagonist 1 and Related Compounds

The pharmacological characterization of σ2R/TMEM97 ligands relies on their binding affinity and selectivity, which are crucial determinants of their biological effects.

Affinity and Selectivity for the Sigma-2 Receptor

Numerous selective ligands for the σ2R/TMEM97 have been developed. nih.gov Affinity is typically measured as the inhibition constant (Kᵢ), with lower values indicating higher binding affinity. For instance, the compound CM398 shows a high affinity for the σ2R with a Kᵢ value of 0.75 nM. researchgate.net Another notable compound, siramesine (B1662463) , also exhibits high affinity for the σ2R. nih.gov

Selectivity refers to a ligand's ability to bind to its target receptor with higher affinity than to other receptors. High selectivity is desirable to minimize off-target effects. For example, the compound D-17 demonstrates a Kᵢ of 0.26 nM for σ2R and a Kᵢ of 2150 nM for the sigma-1 receptor (σ1R), resulting in a high selectivity ratio of 8269-fold for the σ2R. acs.org The development of such selective compounds is critical for accurately probing the function of the σ2R/TMEM97. researchgate.netacs.org Molecular characteristics that enhance selectivity for the σ2R include bulky hydrophobic regions and specific nitrogen-carboxylic interactions. wikipedia.org

Table 1: Binding Affinity and Selectivity of Representative Sigma-2 Receptor Ligands This table is interactive. You can sort and filter the data.

Compound σ2R Kᵢ (nM) σ1R Kᵢ (nM) Selectivity (σ1/σ2)
CM398 0.75 >1000 >1333
D-17 0.26 2150 8269
Siramesine 1.1 136 124
PB28 4.8 0.38 0.08
RHM-1 0.19 10.9 57

Comparative Binding Profiles with Sigma-1 Receptor Ligands

The σ1R and σ2R are distinct gene products with different pharmacological profiles. encyclopedia.pubnih.gov While the σ1R has been well-characterized as a molecular chaperone, the σ2R/TMEM97 is an integral membrane protein involved in cholesterol regulation. frontiersin.orgacs.org Many compounds exhibit affinity for both receptor subtypes. frontiersin.org

For example, haloperidol (B65202) and its reduced metabolite bind to both σ1R and σ2R sites. nih.gov In contrast, ligands like (+)-pentazocine are considered selective σ1R agonists. nih.govnih.gov The compound SA4503 was initially reported to be highly selective for σ1R, but later studies showed it has a 14-fold selectivity for σ1R (Kᵢ = 4.6 nM) over σ2R (Kᵢ = 63.1 nM). nih.gov Its fluoroethyl analog, FE-SA4503 , displays a similar 14-fold selectivity for σ1R. nih.gov

The development of ligands with high selectivity for either σ2R over σ1R, or vice versa, is essential for dissecting the distinct physiological roles of these two receptors. acs.org

Table 2: Comparative Binding Affinities (Kᵢ in nM) for Sigma Receptors This table is interactive. You can sort and filter the data.

Compound σ1R Kᵢ (nM) σ2R Kᵢ (nM) Receptor Preference
(+)-Pentazocine 2.9 4,520 Sigma-1
Haloperidol 3.2 16.6 Sigma-1 / Mixed
SA4503 4.6 63.1 Sigma-1
FE-SA4503 8.0 113.2 Sigma-1
Siramesine 136 1.1 Sigma-2
CM398 >1000 0.75 Sigma-2

Modulatory Effects on Intracellular Pathways and Cellular Processes

Sigma-2 receptor antagonists influence fundamental cellular functions, primarily through their role in cholesterol metabolism, membrane dynamics, and protein degradation pathways.

Regulation of Cholesterol Homeostasis

A primary function of σ2R/TMEM97 is the regulation of cellular cholesterol homeostasis. pnas.orgnih.gov It is a binding partner for the Niemann-Pick C1 (NPC1) protein, which is crucial for transporting cholesterol out of lysosomes. pnas.orgmdpi.com The σ2R/TMEM97 can form a complex with the Low-Density Lipoprotein Receptor (LDLR) and Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), which facilitates the uptake of LDL cholesterol. encyclopedia.pubnih.govmdpi.com

By binding to σ2R/TMEM97, antagonist ligands can modulate these interactions. For instance, knockdown of TMEM97 has been shown to reduce cholesterol accumulation in cellular models of Niemann-Pick disease by upregulating NPC1 expression and restoring cholesterol trafficking. encyclopedia.pubmdpi.com Furthermore, TMEM97 expression itself is regulated by cellular sterol levels, indicating its integral role in the cholesterol feedback system. nih.govmdpi.com Ligands targeting σ2R/TMEM97 can disrupt cholesterol-rich lipid rafts in the cell membrane, which can in turn impact signaling pathways that are dependent on these microdomains. mdpi.com

Impact on Membrane Trafficking and Lipid Metabolism

Through its role in cholesterol regulation, σ2R/TMEM97 significantly impacts membrane trafficking and lipid metabolism. mdpi.commdpi.com The protein is involved in the internalization of lipoproteins and the movement of cholesterol within the cell. mdpi.comnih.gov The trimeric complex of TMEM97-PGRMC1-LDLR is essential for the efficient cellular uptake of LDL. eneuro.org Inhibition or loss of any component of this complex leads to decreased cholesterol uptake. encyclopedia.pub

S2R modulators have been observed to reverse deficits in membrane trafficking caused by pathological protein oligomers, such as α-synuclein. mdpi.com This suggests that σ2R/TMEM97 antagonists can restore normal cellular processes that are disrupted in neurodegenerative diseases. wikipedia.orgmdpi.com The receptor's influence extends to the trafficking of other membrane-bound proteins and receptor stabilization at the cell surface. eneuro.orggenecards.org

Influence on Autophagy and Proteasomal Degradation Pathways

The σ2R/TMEM97 is also implicated in cellular quality control mechanisms like autophagy and proteasomal degradation. wikipedia.orgmdpi.com Autophagy is a process for degrading and recycling cellular components, and studies have shown that both TMEM97 and its partner protein PGRMC1 modulate this pathway. mdpi.comnih.gov Some σ2R ligands, such as siramesine, are known to induce autophagy. mdpi.com

Furthermore, σ2R/TMEM97 acts as a quality control factor in the endoplasmic reticulum by promoting the degradation of misfolded or nonproductive proteins via the proteasomal system. genecards.orgnih.gov In disease states characterized by the accumulation of toxic protein aggregates, such as α-synuclein oligomers in Parkinson's disease, σ2R modulators can restore deficits in protein degradation pathways. mdpi.comnih.gov For example, specific antagonists can reverse the α-synuclein-induced upregulation of lysosomal-associated membrane protein 2A (LAMP-2A), a marker of chaperone-mediated autophagy, thereby normalizing protein degradation. mdpi.com

Modulation of Endoplasmic Reticulum Stress and Unfolded Protein Response

The sigma-2 receptor (S2R), identified as transmembrane protein 97 (TMEM97), is an endoplasmic reticulum (ER) resident protein involved in cholesterol homeostasis. nih.gov Its localization at the ER positions it as a key modulator of cellular stress responses, particularly the unfolded protein response (UPR). nih.gov The accumulation of misfolded or unfolded proteins in the ER triggers this stress response to restore proteostasis. nih.govresearchgate.net If the UPR is unable to resolve the stress, it can lead to the activation of apoptotic pathways. researchgate.netcas.cz

Sigma-2 receptors are considered "gatekeepers" of ER stress. nih.gov The modulation of S2R by its ligands can influence the UPR signaling cascade. For instance, the use of S2R ligands can trigger ER stress, leading to the activation of sterol regulatory element-binding protein 2 (SREBP2), which is an adaptive mechanism in tumor cells. acs.org Disrupting this adaptive process with S2R ligands can increase the susceptibility of tumor cells to cell death. acs.org

Some S2R ligands have been shown to induce ER stress and activate the PERK-eIF2α-CHOP pathway, which is a major branch of the UPR. acs.org The compound BS148, a potent S2R modulator, has been demonstrated to activate the ER stress response by upregulating the expression of protein kinase R-like ER kinase (PERK), activating transcription factor 4 (ATF4), and C/EBP homologous protein (CHOP). researchgate.net This suggests that the anticancer effects of certain S2R ligands may be centrally mediated by the induction of ER stress. acs.org

Effects on Cell Growth and Proliferation

Sigma-2 receptors are highly expressed in rapidly proliferating cells, including a variety of cancer cells, making them a biomarker for cellular proliferation. wikipedia.orgresearchgate.netnih.gov The interaction of S2R with other proteins, such as the epidermal growth factor receptor (EGFR), can regulate downstream signaling pathways like the PKC and RAF kinase pathways, which are involved in upregulating transcription and cell proliferation. wikipedia.org

The effect of S2R ligands on cell growth and proliferation can be complex and ligand-dependent. While S2R agonists are often reported to inhibit tumor cell proliferation, some antagonists have shown stimulative effects under certain conditions. wikipedia.orgoncotarget.com For example, in uveal melanoma cells, S2R ligands like haloperidol and its metabolite inhibited cancer growth, whereas the σ1 receptor agonist (+)-pentazocine promoted proliferation. oncotarget.com

Conversely, studies on renal cancer cells showed that a sigma-2 receptor antagonist at a concentration of 300 nM had a stimulative effect on the proliferation of 786-O and ACHN cells. researchgate.net This highlights that the functional outcome of S2R modulation can be context-dependent. mdpi.com Furthermore, suppression of S2R/TMEM97 expression has been shown to inhibit cancer cell growth. researchgate.net

Several S2R ligands have demonstrated significant antiproliferative effects in various cancer cell lines. researchgate.net For instance, WC-26, SV119, and RHM-138 have been shown to decrease cell viability in EMT-6 mouse breast cancer cells and MDA-MB-435 human melanoma cells. researchgate.net

CompoundCell Line(s)Effect on ProliferationReference(s)
HaloperidolUveal melanoma (92.1)Inhibition oncotarget.com
Haloperidol metabolite IIUveal melanoma (92.1)Inhibition oncotarget.com
Sigma-2 receptor antagonist 1Renal cancer (786-O, ACHN)Stimulation (at 300 nM) researchgate.net
WC-26EMT-6, MDA-MB-435Decreased viability researchgate.net
SV119EMT-6, MDA-MB-435Decreased viability researchgate.net
RHM-138EMT-6, MDA-MB-435Decreased viability researchgate.net
SiramesineEMT-6, MDA-MB-435Decreased viability researchgate.net

Role in Apoptotic Signaling Pathways

Sigma-2 receptor ligands can induce apoptotic cell death in tumor cells through multiple signaling pathways. nih.govresearchgate.net This pro-apoptotic activity is a key area of investigation for cancer therapeutics. researchgate.net The mechanisms often involve the activation of caspases, which are central to the execution of apoptosis. nih.gov

Studies have shown that S2R ligands such as WC-26, SV119, and RHM-138 can induce DNA fragmentation, activate caspase-3, and lead to the cleavage of PARP-1 in breast cancer and melanoma cell lines. nih.govresearchgate.net Caspase-3 is a key "executioner" caspase that degrades various cellular proteins, leading to the characteristic morphological changes of apoptosis. nih.gov The broad-spectrum caspase inhibitor Z-VAD-FMK has been shown to partially block the cytotoxicity and DNA fragmentation induced by these S2R ligands, confirming the involvement of caspases in the cell death process. nih.govresearchgate.net

The apoptotic signaling induced by S2R ligands appears to involve both intrinsic and extrinsic pathways. nih.gov S2R ligands can localize to mitochondria and potentially damage their structure and function, which would trigger the intrinsic apoptotic pathway. nih.gov Additionally, S2R ligands have been shown to induce autophagy, another form of programmed cell death, which may occur alongside apoptosis. nih.govoncotarget.com For example, in uveal melanoma cells, both σ1 and σ2 receptor ligands led to a significant increase in both autophagy and apoptosis. oncotarget.com

Metabolic Modulation, including Glycolytic Activity

Recent research has uncovered a role for sigma-2 receptors in the modulation of cellular metabolism. eneuro.org While some S2R ligands induce apoptosis, others can have a metabolically stimulative effect. eneuro.orgresearchgate.net This is characterized by an increase in reductive capacity, as measured by the MTT assay, and an increase in cellular ATP levels. eneuro.org

This metabolic stimulation is consistent with a potential pro-survival function of the S2R, which aligns with its upregulation in cancer cells. researchgate.net Some analogs of the S2R antagonist SN79 have been shown to induce these metabolic effects without being cytotoxic. researchgate.net Specifically, these ligands can lead to a reduction in basal reactive oxygen species (ROS) levels and the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of glycolysis. eneuro.org

The involvement of the S2R complex protein, progesterone receptor membrane component 1 (PGRMC1), further links S2R to metabolic regulation, including impacts on oxic/glycolytic and sterol metabolism. eneuro.org On the other hand, some S2R agonists like PB28 and F281 can impair calcium release from the mitochondria and endoplasmic reticulum, leading to a decrease in tumoral metabolic activity and lower intracellular ATP levels, ultimately inducing cell death. acs.org

Regulation of Intracellular Calcium Signaling

Sigma-2 receptors play a significant role in the regulation of intracellular calcium ([Ca2+]) signaling. researchgate.netwikipedia.org Ligand binding to S2R can induce changes in cytosolic Ca2+ levels, which can be both transient and sustained. nih.govresearchgate.net This modulation of Ca2+ is thought to be a key mechanism through which S2R exerts its cellular effects. nih.gov

In human SK-N-SH neuroblastoma cells, various sigma ligands have been shown to produce an immediate and transient rise in intracellular Ca2+. nih.gov This effect is mediated by S2R, as demonstrated by the high activity of S2R-selective ligands like CB-64D and ibogaine, and the ability of sigma antagonists to block this effect. nih.gov This transient increase in Ca2+ originates from its release from the endoplasmic reticulum, as it occurs in the absence of extracellular Ca2+ and is abolished by pretreatment with thapsigargin, an inhibitor of the ER Ca2+-ATPase. nih.govresearchgate.net

Prolonged exposure to S2R ligands can also lead to a latent and sustained increase in intracellular Ca2+, which appears to be released from thapsigargin-insensitive intracellular stores. nih.govresearchgate.net The ability of S2R to modulate Ca2+ flux is not limited to the ER; it is also present in lysosomal membranes, and its activation can disrupt lysosomal calcium dynamics. biorxiv.org This intricate regulation of intracellular calcium highlights the diverse signaling capabilities of the sigma-2 receptor. biorxiv.org

Molecular Interactions of Sigma-2 Receptor Antagonists with Pathological Aggregates

Mechanism of Displacement of Amyloid-beta (Aβ) Oligomers from Neuronal Receptors

In the context of Alzheimer's disease (AD), sigma-2 receptors have been identified as key mediators of the binding of toxic amyloid-beta (Aβ) oligomers to neurons. plos.orgnih.govbohrium.com These Aβ oligomers are implicated in the synaptic dysfunction and cognitive decline characteristic of AD. nih.gov The sigma-2 receptor, which is expressed throughout the brain, forms a complex that stabilizes the binding of Aβ oligomers to neuronal surface receptors. nih.gov

Sigma-2 receptor antagonists have emerged as a promising therapeutic strategy by directly interfering with this pathological interaction. plos.orgnih.gov These small-molecule antagonists can penetrate the blood-brain barrier and bind to the sigma-2 receptor. mdpi.com This binding destabilizes the Aβ oligomer binding site, increasing the rate at which the oligomers detach from the neuronal receptors. mdpi.com

Interaction with Alpha-synuclein (B15492655) Oligomers

Soluble oligomers of α-synuclein are considered to be a primary neurotoxic species in the pathology of Parkinson's disease (PD) and other α-synucleinopathies. nih.govmdpi.com These oligomers are implicated in causing a range of cellular dysfunctions, including the disruption of protein trafficking, impairment of the autophagy-lysosomal pathway, and synaptic dysfunction, which contribute to the motor and cognitive symptoms of these diseases. nih.gov

Research has identified antagonists of the sigma-2 receptor (S2R) as a promising therapeutic approach to counteract the neurotoxicity induced by α-synuclein oligomers. nih.govnih.gov The S2R, encoded by the gene TMEM97, forms a complex with other proteins such as the progesterone receptor membrane component 1 (PGRMC1). nih.govmdpi.com This receptor complex has emerged as a key target for mitigating the pathogenic effects of α-synuclein.

A significant breakthrough came from studies demonstrating that α-synuclein species derived from the brains of Parkinson's disease patients induce deficits in lipid vesicle trafficking in cultured neurons. nih.govresearchgate.net Subsequent screening of small molecule libraries to find compounds capable of blocking these deficits unexpectedly revealed that selective sigma-2 receptor antagonists were the most effective candidates. nih.govresearchgate.net These antagonists were shown to block the trafficking deficits in a dose-dependent manner. nih.govnih.gov

Further mechanistic studies have shown that in addition to disrupting intracellular trafficking, α-synuclein oligomers also lead to an upregulation of the lysosomal-associated membrane protein-2A (LAMP-2A). nih.govresearchgate.net LAMP-2A is a critical receptor for chaperone-mediated autophagy, a key cellular process for clearing abnormal proteins. The finding that sigma-2 receptor antagonists can also block this α-synuclein-induced LAMP-2A upregulation points to their potential to restore normal protein clearance mechanisms. nih.govresearchgate.net The proposed mechanism suggests that molecular interactions between the S2R component proteins (PGRMC1 and TMEM97), α-synuclein, and proteins involved in autophagy form the basis for these therapeutic effects. nih.gov By binding to the S2R, antagonists are thought to block the binding of α-synuclein oligomers to neuronal synapses, thereby preventing downstream toxicity. encyclopedia.pub

The table below summarizes the observed effects of specific sigma-2 receptor antagonists on α-synuclein oligomer-induced cellular deficits.

CompoundFindingResearch Focus
General S2R Antagonists Blocked α-synuclein oligomer-induced lipid vesicle trafficking deficits in a dose-dependent manner. nih.govresearchgate.netRescue of neuronal dysfunction. nih.gov
Blocked the upregulation of LAMP-2A induced by recombinant α-synuclein oligomers. nih.govresearchgate.netRestoration of autophagy function. nih.gov
CT2168 Can restore α-synuclein oligomer-induced deficits in LAMP-2A levels back to healthy control levels in neurons. mdpi.comencyclopedia.pubModulation of autophagy markers. mdpi.comencyclopedia.pub
CT1812 A candidate compound being evaluated for its ability to slow the propagation of α-synuclein aggregates and restore dopamine (B1211576) neurotransmission. michaeljfox.orgPreclinical development for Parkinson's disease. michaeljfox.org

These findings indicate that antagonists of the sigma-2 receptor complex may alleviate the neurotoxicity caused by α-synuclein oligomers, representing a novel strategy for disease modification in Parkinson's disease and related neurodegenerative disorders. nih.gov

Structure Activity Relationship Sar Studies for Sigma 2 Receptor Antagonists

Medicinal Chemistry Design Principles for Sigma-2 Receptor Ligands

The design of selective and high-affinity sigma-2 receptor ligands is guided by established medicinal chemistry principles derived from extensive structure-activity relationship (SAR) studies. These principles focus on identifying the essential molecular components and spatial arrangements necessary for effective receptor binding and selectivity.

Identification of Essential Pharmacophore Elements

A pharmacophore model outlines the essential three-dimensional features of a molecule that are recognized at a receptor site and are responsible for its biological activity. For sigma-2 receptor ligands, several key pharmacophoric elements have been identified through the study of diverse chemical scaffolds. nih.govacs.org

The most consistently identified feature is the presence of a basic nitrogen atom, which is typically protonated at physiological pH. wikipedia.orgnih.gov This positively charged amine is thought to form a crucial ionic interaction with an acidic residue, such as Asp29, within the receptor's binding pocket. biorxiv.org

Flanking this central basic core are two hydrophobic or aromatic regions. wikipedia.orgresearchgate.net These moieties interact with hydrophobic and aromatic residues in the binding site, such as Phe66, Phe69, His21, and Tyr50. biorxiv.org The Glennon model, a widely accepted pharmacophore for sigma receptors, proposes that these two hydrophobic groups are not equidistant from the basic nitrogen. researchgate.net One smaller hydrophobic group is positioned approximately 2.5–3.9 Å away, while a larger, more extended hydrophobic or aromatic group is located at a distance of 6–10 Å. researchgate.net The structural diversity of known ligands suggests that these hydrophobic pockets can accommodate a variety of shapes and sizes. acs.org Some models also suggest the presence of a third, less commonly exploited hydrophobic pocket. wikipedia.org While an H-bonding center was proposed in early models, its necessity has been debated, with the primary interactions appearing to be driven by the basic amine and hydrophobic elements. acs.orgresearchgate.net

Elucidation of Structural Determinants for Sigma-2 Receptor Selectivity

Achieving selectivity for the sigma-2 receptor over the sigma-1 subtype is a primary challenge in ligand design, as many compounds exhibit affinity for both. biorxiv.org However, specific structural features have been identified that confer a preference for the sigma-2 receptor.

One key determinant is the presence of bulky hydrophobic regions. wikipedia.org The sigma-2 receptor's binding site appears to accommodate larger substituents better than the sigma-1 receptor site. For instance, the incorporation of an (E)-benzylidene group at the 8-position of certain morphan scaffolds dramatically increases selectivity for the sigma-2 receptor. nih.govresearchgate.net Similarly, for N-cyclohexylpiperazine derivatives, the cyclohexyl group is a critical element for high affinity at both receptors, but modifications to other parts of the molecule can steer selectivity. frontiersin.org

Stereochemistry plays a pivotal role in selectivity, particularly within the morphan class of compounds. The (+)-isomers of benzomorphan (B1203429) derivatives consistently show higher selectivity for the sigma-2 receptor, whereas the (−)-isomers tend to have a higher affinity for the sigma-1 receptor. mdpi.com For example, the (+)-1R,5R isomer CB-64D has a 185-fold higher selectivity for sigma-2 versus sigma-1 receptors. nih.govresearchgate.net

The nature and position of substituents on aromatic rings are also critical. In a series of tetralin derivatives, a 6-methoxy group favored the sigma-1 receptor, while a 7-methoxy substituent was detrimental to sigma-1 affinity, thereby influencing selectivity. frontiersin.org The introduction of additional basic nitrogen atoms can also enhance sigma-2 receptor selectivity. wikipedia.orgnih.gov Furthermore, modest structural changes, such as the addition of a fluoroethyl group, can significantly alter the selectivity profile, although the effects can vary depending on the core scaffold. nih.gov Crystal structures reveal nearby polar residues, like Gln77 and Thr110, that are rarely exploited by classic ligands but may offer new opportunities for designing selective compounds. biorxiv.org

Chemical Classes and Structural Diversity of Sigma-2 Receptor Antagonists

Sigma-2 receptor antagonists encompass a wide range of chemical structures. Research has led to the development of several distinct classes of compounds, each with unique structural features and SAR profiles. These include conformationally rigid molecules like morphans and more flexible structures such as benzamides. nih.govrsc.org

Classic Morphans and Norbenzomorphans

The first truly selective sigma-2 ligands emerged from the morphan and norbenzomorphan chemical classes. nih.gov These compounds feature a rigid, conformationally restricted framework. A key breakthrough in achieving sigma-2 selectivity was the modification of benzomorphan-7-one analogs. nih.gov Specifically, the introduction of an (E)-benzylidene moiety at the 8-position of the morphan ring system was found to significantly increase affinity and selectivity for the sigma-2 receptor. nih.govresearchgate.net

A prominent example is CB-64D, which displays a 185-fold selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov Its stereoisomer, CB-64L, conversely shows higher affinity for the sigma-1 receptor, highlighting the critical role of stereochemistry in directing selectivity within this class. nih.gov Further substitution on the benzylidene ring, as seen in CB-184 with a 3,4-dichloro substitution, can further enhance sigma-2 affinity and selectivity. mdpi.com

The norbenzomorphan (2,3,4,5-tetrahydro-1,5-methanobenzazepine) framework represents a newer scaffold for generating highly selective sigma-2 receptor ligands. nih.gov SAR studies on these derivatives have shown that substitutions at the 8-position are crucial. For example, the piperazine (B1678402) analog SAS-1121 is 574-fold selective for the sigma-2 receptor, making it one of the most selective ligands reported to date. nih.gov

CompoundChemical ClassKey Structural Featureσ2 Selectivity (vs σ1)
CB-64D Morphan(+)-1R,5R isomer with 8-benzylidene group185-fold nih.govresearchgate.net
CB-184 Morphan(+)-1R,5R isomer with 8-(3,4-dichlorobenzylidene) group555-fold mdpi.com
SAS-1121 Norbenzomorphan8-(4-(3-ethoxy-3-oxopropyl)piperazin-1-yl) substitution574-fold nih.gov

Indole-Based Ligands (e.g., Siramesine (B1662463) Analogs)

A significant class of sigma-2 ligands is based on the 3-(ω-aminoalkyl)-1H-indole scaffold. nih.gov The prototypical compound in this class is Siramesine (Lu 28-179), which was initially developed as a potential antidepressant. nih.govresearchgate.net It exhibits subnanomolar affinity for the sigma-2 receptor with a 140-fold selectivity over the sigma-1 receptor. researchgate.net

SAR studies on Siramesine and its analogs have revealed that the indole (B1671886) residue and the length of the alkyl chain connecting it to a spirocyclic piperidine (B6355638) are important for maintaining sigma-2 receptor selectivity. rsc.org Modifications, such as replacing the N-4-fluorophenyl group of Siramesine with a methanesulfonyl or benzenesulfonyl group, can retain subnanomolar affinity for the sigma-2 receptor but may alter selectivity. nih.gov The combination of a 5,6-dimethoxyisoindoline (B56020) scaffold with an N-(4-fluorophenyl)indole moiety has been identified as a promising new structural motif for developing sigma-2 receptor ligands with antiproliferative activity. rsc.orgrsc.org

CompoundChemical ClassKey Structural Featureσ2 Selectivity (vs σ1)
Siramesine (Lu 28-179) Indole-based1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]spiro[isobenzofuran-1(3H),4'-piperidine]140-fold researchgate.net
Compound 20 Siramesine AnalogBenzenesulfonyl group instead of N-4-fluorophenylModest improvement over methanesulfonyl analog nih.gov
Compound 21 Siramesine AnalogTropane-based analogBest σ1:σ2 selectivity ratio in its series nih.gov

Benzamide (B126) and N-Cyclohexylpiperazine Derivatives

Conformationally flexible benzamide derivatives represent another important class of sigma-2 selective ligands. nih.gov These compounds were identified from SAR studies originally aimed at developing dopamine (B1211576) D3 antagonists. nih.gov An intramolecular hydrogen bond, which forces the flexible benzamide into a more rigid bicyclic-like conformation, is thought to be important for interaction with the sigma-2 binding site. mdpi.com These benzamides have proven particularly valuable for developing radiolabeled probes for in vivo imaging. nih.gov

N-Cyclohexylpiperazine derivatives are noted for their high, often subnanomolar, affinity for the sigma-2 receptor. nih.govresearchgate.net The lead compound in this series, PB28, binds potently to the sigma-2 receptor but also has a high affinity for the sigma-1 receptor, limiting its selectivity. nih.govfrontiersin.org Extensive SAR studies have been conducted to improve the selectivity of this class. These studies have shown that the cyclohexyl group is crucial, as its removal or replacement with aryl rings leads to a drastic drop in affinity for both sigma receptors. frontiersin.orgfrontiersin.org The length of the propyl chain connecting the piperazine and tetralin moieties is also optimal, as shortening or elongating it reduces affinity. frontiersin.org While achieving high selectivity within this class has been challenging, they remain an important scaffold for potent sigma receptor modulators. researchgate.net

CompoundChemical ClassKey Structural FeatureReceptor Affinity Profile
RHM-1 BenzamideFlexible benzamide with a 4-carbon spacerHigh affinity and selectivity for σ2 receptors nih.govmdpi.com
PB28 N-CyclohexylpiperazineN-cyclohexylpiperazine with a methoxy-tetralin groupSubnanomolar affinity for σ2, but also high affinity for σ1 nih.govfrontiersin.org
PB183 N-CyclohexylpiperazineNaphthyl analog of PB28Subnanomolar σ2 affinity with 13-fold σ2 vs σ1 selectivity nih.gov

Benzyl (B1604629) Amine Compounds (e.g., characteristics of Sigma-2 receptor antagonist 1)

Benzyl amine compounds represent a significant chemical class explored for sigma-2 (σ2) receptor antagonism. A notable example from this class is a compound identified as Sigma-2 Receptor Antagonist, CT01344. wikipedia.org This cell-permeable molecule can cross the blood-brain barrier and functions as a selective antagonist for the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97) and is also associated with the progesterone (B1679170) receptor membrane component 1 (PGRMC1). wikipedia.orgmdpi.com

CT01344 is chemically defined as (R)-4-(3,4-dichlorophenyl)-N-(4-(trifluoromethyl)benzyl)butan-2-amine. wikipedia.org Its characteristics as a benzyl amine derivative are central to its interaction with the σ2 receptor. Research has shown that it competitively displaces the selective radioligand [³H]DTG from homogenates of human B cell lines with a binding affinity (Ki) of 48 nM. wikipedia.org In functional assays, it has been demonstrated to counteract the effects of amyloid-beta (Aβ) oligomers on membrane trafficking and to displace Aβ binding on cultured neurons. wikipedia.org The general structure-activity relationship (SAR) for amine derivatives indicates that a basic nitrogen atom is a crucial feature for binding to sigma receptors. nih.govwikipedia.org Modifications to the substituents on the benzyl group and the nature of the amine can significantly alter binding affinity and selectivity. For instance, in related compound series, the introduction of N-benzyl groups sometimes leads to a reduction in affinity compared to smaller alkyl substituents. nih.gov

Table 1: Characteristics of Sigma-2 Receptor Antagonist 1 (CT01344)

Property Value Source
Chemical Name (R)-4-(3,4-dichlorophenyl)-N-(4-(trifluoromethyl)benzyl)butan-2-amine wikipedia.org
Synonym CT01344 wikipedia.org
CAS Number 1425092-22-3 wikipedia.org
Chemical Class Benzyl Amine wikipedia.org
Binding Affinity (Ki) 48 nM wikipedia.org
Biological Action Selective Sigma-2 Receptor Antagonist wikipedia.org

| Key Cellular Effects | Displaces Aβ binding on neurons; Blocks Aβ effects on membrane trafficking | wikipedia.org |

Other Emerging Chemical Scaffolds

Beyond traditional structures, research has identified several novel chemical scaffolds that yield potent and selective σ2 receptor antagonists. These emerging frameworks are critical for developing new therapeutic agents and research tools.

Norbenzomorphans: The 2,3,4,5-tetrahydro-1,5-methanobenzazepine (norbenzomorphan) framework has been identified as a novel scaffold for generating highly selective σ2 receptor ligands. aacrjournals.org Derivatives of this rigid structure have shown modest to high selectivity for the σ2 receptor over the σ1 subtype. For example, the piperazine analog SAS-1121 demonstrated a 574-fold selectivity for the σ2 receptor. aacrjournals.org Another norbenzomorphan derivative, SAS-0132, was found to be neuroprotective in preclinical models and capable of crossing the blood-brain barrier. aacrjournals.org

Benzoxazole (B165842) and Benzothiazole (B30560) Derivatives: A series of compounds based on benzoxazole and benzothiazole scaffolds have been developed as ligands with mixed σ1/σ2 receptor profiles. nih.gov These structures typically feature an azepane ring connected by an alkyl chain to the heterocyclic scaffold. By modifying the length of this linker and the substituents on the heterocyclic system, researchers can modulate affinity and functional activity. For instance, compounds with a four-unit spacer between the bicyclic scaffold and the azepane ring showed nanomolar affinity for both receptor subtypes. nih.gov

Tetrahydroindazoles: A new class of small molecules with a tetrahydroindazole (B12648868) structure has been highlighted for its function as a modulator of both σ1 and σ2 receptors. acs.org These compounds are being explored for their therapeutic potential in neurological conditions. acs.org The development of this scaffold aims to provide a set of closely related ligands that are potent and selective for either receptor subtype, which has been a challenge in the field. acs.org

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) Derivatives: This scaffold has been a basis for developing high-affinity σ2 receptor ligands. Screening studies have shown that compounds incorporating this structure can achieve subnanomolar Ki values for the σ2 receptor with significant selectivity over the σ1 receptor. researchgate.net The dimethoxy groups on the tetrahydroisoquinoline ring are considered important for maintaining high affinity. encyclopedia.pub

Table 2: Emerging Scaffolds for Sigma-2 Receptor Antagonists

Scaffold Key Features Example Compound Class/Derivative Source
Norbenzomorphan Rigid bicyclic structure; allows for high selectivity. Piperazine analogs (e.g., SAS-1121) aacrjournals.org
Benzoxazole/Benzothiazole Heterocyclic core with a tethered basic amine (azepane). 5-chlorobenzoxazole derivatives nih.gov
Tetrahydroindazole Novel heterocyclic structure for modulating σ1/σ2 receptors. N/A acs.org

| Tetrahydroisoquinoline | Contains crucial dimethoxy groups for high affinity. | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | researchgate.netencyclopedia.pub |

Correlation Between Structural Modifications and Functional Modulation

Strategies for Developing Irreversible Sigma-2 Receptor Antagonists

The development of irreversible antagonists, which form a stable, covalent bond with their target receptor, is a specialized strategy in medicinal chemistry. Such compounds can provide prolonged pharmacological effects and are valuable tools for studying receptor structure and function.

One primary strategy involves designing ligands that incorporate a reactive chemical group, or "warhead," which can form a covalent bond with a nucleophilic amino acid residue (such as cysteine or serine) within the receptor's binding site. acs.org

A specific example of this approach for the σ2 receptor involved the synthesis of isothiocyanate derivatives of a known high-affinity ligand, SN-79. aacrjournals.org Isothiocyanates are reactive groups capable of forming covalent bonds with amine or thiol groups on proteins. In studies using these derivatives, researchers performed wash-resistant binding assays. aacrjournals.org In these experiments, receptor membranes were pretreated with the compound and then washed extensively. A loss of subsequent radioligand binding indicates that the compound has bound irreversibly (covalently) to the receptor. aacrjournals.org The results showed that two of the four isothiocyanate derivatives, CM-572 and CM-617, bound irreversibly and selectively to the σ2 receptor. aacrjournals.org

Another established technique that results in irreversible binding is photoaffinity labeling . This method uses a ligand that contains a photo-reactive group (e.g., an azide). nih.govnih.gov Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with nearby amino acids in the binding pocket. Photoaffinity probes like [³H]azido-DTG and WC-21 have been instrumental in identifying and characterizing the σ2 receptor protein, demonstrating a powerful method for achieving irreversible attachment. nih.govnih.gov

These strategies, particularly the incorporation of electrophilic warheads like isothiocyanates, represent a direct approach to creating irreversible σ2 receptor antagonists for potential therapeutic and research applications. aacrjournals.orgacs.org

Table 3: Mentioned Compounds

Compound Name/Class Scaffold/Chemical Class
Sigma-2 Receptor Antagonist 1 (CT01344) Benzyl Amine
SAS-0132 Norbenzomorphan
SAS-1121 Norbenzomorphan
Benzoxazole derivatives Benzoxazole
Benzothiazole derivatives Benzothiazole
Tetrahydroindazole derivatives Tetrahydroindazole
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives Tetrahydroisoquinoline
[³H]DTG Guanidine
SN-79 N/A
CM-572 Isothiocyanate derivative
CM-617 Isothiocyanate derivative
[³H]azido-DTG Azido-guanidine derivative

Preclinical Research Methodologies and in Vitro/in Vivo Investigations

In Vitro Cell-Based Assays for Characterization of Sigma-2 Receptor Antagonist Effects

The enigmatic nature of the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), has spurred the development of a variety of in vitro assays to characterize the effects of its antagonists. frontiersin.orgpnas.org These assays are crucial for understanding the receptor's role in cellular processes and for evaluating the therapeutic potential of antagonist compounds, particularly in the context of cancer and neurodegenerative diseases. pnas.org

Assays for Cell Viability and Proliferation

Assays that measure cell viability and proliferation are fundamental in assessing the cytotoxic or cytostatic effects of sigma-2 receptor antagonists. These studies often utilize tumor cell lines where the sigma-2 receptor is overexpressed. frontiersin.org

Commonly employed methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of tetrazolium salts (like MTT) to formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells is quantified. It has been used to evaluate the antiproliferative effects of sigma-2 receptor ligands. frontiersin.orgresearchgate.net

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium. frontiersin.org

Cell Counting Kit-8 (CCK-8) Assay: This is another colorimetric assay used to determine the number of viable cells in a culture. nih.gov

Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity. nih.gov

Real-Time Cell Analysis (RTCA): This technology monitors cellular events such as proliferation in real-time without the use of labels. nih.gov

In studies involving renal cancer cell lines (786-O and ACHN), a sigma-2 receptor antagonist was observed to increase the proliferative ability of the cells, as demonstrated by colony formation and RTCA assays. nih.gov Conversely, sigma-2 receptor agonists like PB28 have been shown to inhibit the proliferation of these same cell lines. nih.govnih.gov The antiproliferative effects of sigma-2 receptor ligands have also been observed in uveal melanoma and pancreatic cancer cell lines. researchgate.netoncotarget.com For instance, the sigma-2 receptor ligand siramesine (B1662463) displayed stronger antiproliferative effects on fibrosarcoma and breast cancer cells compared to the non-selective ligand haloperidol (B65202). aacrjournals.org

It is important to note that the definition and classification of sigma-2 receptor ligands as agonists or antagonists can be complex. Some researchers have proposed that compounds inducing cytotoxicity in cancer cells should be categorized as agonists. frontiersin.orgmdpi.com For example, RHM1 is considered a non-toxic sigma-2 antagonist because it does not induce caspase-3 activation or undergo receptor-mediated internalization. nih.gov

Table 1: Effects of Sigma-2 Receptor Ligands on Cell Viability and Proliferation

Compound/Ligand Assay Cell Line(s) Observed Effect Citation
Sigma-2 receptor antagonist 1 Colony Formation, RTCA 786-O, ACHN (Renal Cancer) Increased proliferation nih.gov
PB28 (σ2R Agonist) Colony Formation, RTCA 786-O, ACHN (Renal Cancer) Inhibited proliferation nih.govnih.gov
Haloperidol, Haloperidol metabolite II (σ2R Ligands) xCELLigence analysis Uveal Melanoma Reduced cell proliferation oncotarget.com
(+)-pentazocine (σ1R Agonist) xCELLigence analysis Uveal Melanoma Increased cell proliferation oncotarget.com
Siramesine (σ2R Ligand) Not specified WEHI-S (Fibrosarcoma), MCF-7 (Breast Cancer) Strong antiproliferative effects aacrjournals.org
PB28 (σ1R Antagonist/σ2R Agonist) MTT, LDH C6 glioma, SK-N-SH (Neuroblastoma) Antiproliferative and cytotoxic effects frontiersin.org

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Assays for apoptosis induction are therefore critical in the preclinical evaluation of sigma-2 receptor antagonists.

Key methodologies include:

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. Assays measuring the activity of specific caspases, such as caspase-3, are widely used to quantify apoptosis. nih.govnih.gov Some sigma-2 receptor agonists have been shown to activate caspases 3, 8, and 9. nih.gov However, other ligands like PB28 have been reported to induce cell death without activating caspase-3. frontiersin.org

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells.

Analysis of Morphological Changes: Apoptosis is characterized by distinct morphological changes such as chromatin condensation and cell shrinkage, which can be observed using microscopy. aacrjournals.org

The role of sigma-2 receptor ligands in apoptosis can be complex and cell-type dependent. For example, the sigma-2 receptor ligand siramesine has been shown to induce caspase-independent programmed cell death in various tumor cells. aacrjournals.org In contrast, some sigma-2 receptor ligands are reported to trigger both caspase-dependent and -independent apoptosis. nih.gov The novel sigma-2 receptor ligand A011 has been found to induce apoptosis in breast cancer cells. acs.orgnih.gov In uveal melanoma, both sigma-1 and sigma-2 receptor ligands have been shown to increase apoptosis. oncotarget.com

The sigma-2 targeting compound SW IV-134, which is a conjugate of a sigma-2 ligand and a SMAC mimetic, has been shown to induce caspase-3/7 activation in triple-negative breast cancer cell lines. mdpi.comnih.gov This effect could be partially blocked by the sigma-2 antagonist RHM1, supporting the role of the sigma-2 receptor in mediating this cytotoxic effect. nih.gov

Studies on Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Therefore, assays that assess these processes are vital for evaluating the anti-metastatic potential of sigma-2 receptor antagonists.

Commonly used in vitro assays include:

Wound Healing Assay (Scratch Assay): This method involves creating a "wound" or scratch in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the wound. oncotarget.comtandfonline.com

Transwell Invasion Assay (Boyden Chamber Assay): This assay measures the ability of cells to migrate through a porous membrane, which can be coated with an extracellular matrix-like substance (e.g., Matrigel) to assess invasion. nih.govnih.gov

Studies have shown that sigma-2 receptor modulation can influence cell migration and invasion. For instance, the sigma-2 receptor agonist PB28 significantly inhibited the migration and invasion of renal cancer cell lines 786-O and ACHN. nih.govnih.gov Conversely, a sigma-2 receptor antagonist was found to increase the invasive ability of these same cell lines. nih.govresearchgate.net In uveal melanoma cells, both sigma-1 and sigma-2 receptor ligands were found to significantly decrease cell migration. oncotarget.com

Table 2: Effects of Sigma-2 Receptor Ligands on Cell Migration and Invasion

Compound/Ligand Assay Cell Line(s) Observed Effect Citation
Sigma-2 receptor antagonist 1 Transwell Invasion, Wound Healing 786-O, ACHN (Renal Cancer) Increased invasion and migration nih.govresearchgate.net
PB28 (σ2R Agonist) Transwell Invasion, Wound Healing 786-O, ACHN (Renal Cancer) Inhibited invasion and migration nih.govnih.gov
Haloperidol, Haloperidol metabolite II, (+)-pentazocine Wound Healing Uveal Melanoma Decreased cell migration oncotarget.com

Biochemical Analysis of Relevant Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR)

To understand the molecular mechanisms underlying the effects of sigma-2 receptor antagonists, researchers perform biochemical analyses of key intracellular signaling pathways that regulate cell growth, survival, and proliferation. The PI3K/AKT/mTOR pathway is a frequently investigated cascade in this context.

Techniques used for this analysis include:

Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins and their phosphorylation status, which is often indicative of their activation state. For example, the phosphorylation of AKT and mTOR can be assessed. nih.gov

The sigma-2 receptor agonist PB28 has been shown to inhibit the tumorigenic behaviors of renal cancer cells by regulating the PI3K/AKT/mTOR signaling pathway. nih.govmdpi.com Treatment with PB28 resulted in decreased phosphorylation of components of this pathway. nih.gov Conversely, a sigma-2 receptor antagonist showed opposite effects. nih.gov Other sigma-2 receptor ligands have also been implicated in the modulation of the PI3K/AKT/mTOR pathway. acs.org For instance, the novel ligand A011 inhibits the activation of this pathway, leading to apoptosis. acs.org In the context of neuronal cells, sigma-2 receptor activation has been shown to enhance NGF-induced neurite outgrowth by increasing the phosphorylation of Akt and ERK1/2. nih.govresearchgate.net

Evaluation of Multidrug Resistance Reversal via ABC Transporter Modulation (e.g., ABCB1, ABCG2)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). nih.govfrontiersin.org These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and efficacy.

In vitro methods to evaluate the reversal of MDR include:

Drug Accumulation Assays: These assays measure the intracellular accumulation of fluorescent substrates of ABC transporters, such as rhodamine 123 for ABCB1 and mitoxantrone (B413) for ABCG2. An increase in substrate accumulation in the presence of a test compound indicates inhibition of the transporter. nih.govfrontiersin.org

ATPase Activity Assays: The drug efflux function of ABC transporters is an ATP-dependent process. Measuring the ATPase activity of these transporters in the presence of a test compound can reveal its modulatory effect. nih.govfrontiersin.org

Western Blotting: This is used to determine the expression levels of ABC transporter proteins. nih.govfrontiersin.org

The novel sigma-2 receptor ligand A011 has demonstrated the ability to overcome MDR in adriamycin-resistant human breast cancer cells (MCF-7/ADR). nih.govfrontiersin.org A011 was found to increase the accumulation of rhodamine 123 and mitoxantrone in these cells. nih.govfrontiersin.org Mechanistically, A011 was shown to decrease the ATPase activity of ABCB1 and down-regulate the protein expression of ABCG2. nih.govfrontiersin.org This suggests that some sigma-2 receptor ligands can act as MDR modulators, potentially enhancing the efficacy of conventional chemotherapy. frontiersin.orgresearchgate.net

Radioligand Binding Assays for Receptor Occupancy and Competition

Radioligand binding assays are the cornerstone for characterizing the affinity and selectivity of ligands for the sigma-2 receptor. These assays are essential for confirming that the observed biological effects of a compound are indeed mediated through its interaction with the receptor.

Key types of radioligand binding assays include:

Saturation Binding Assays: These assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity.

Competitive Inhibition Assays: These assays measure the ability of an unlabeled test compound (antagonist) to compete with a radiolabeled ligand for binding to the receptor. The results are used to calculate the inhibition constant (Ki) of the test compound, which reflects its binding affinity. nih.gov

Commonly used radioligands for the sigma-2 receptor include:

[³H]DTG (di-o-tolylguanidine): This is a non-selective sigma ligand that binds to both sigma-1 and sigma-2 receptors with similar affinity. frontiersin.orgmdpi.com To study sigma-2 receptors specifically, a masking agent that selectively blocks sigma-1 receptors, such as (+)-pentazocine, is often used. frontiersin.orgacs.org

[¹²⁵I]RHM-4: This is a more recently developed radioiodinated ligand with high affinity and selectivity for the sigma-2 receptor over the sigma-1 receptor, making it a potentially improved tool for in vitro binding studies. mdpi.com

These assays have been instrumental in determining the binding affinities of numerous sigma-2 receptor ligands. For example, the antagonist CT01344 has been shown to competitively displace [³H]DTG from human B cell line homogenates with a Ki of 48 nM. merckmillipore.com Radioligand binding assays have also been used to confirm the sigma-2 receptor expression in various cancer cell lines used in functional studies. nih.gov

Real-time Cellular Metabolic Analysis (e.g., Extracellular Acidification Rate)

Real-time cellular metabolic analysis is a powerful tool to assess the functional consequences of sigma-2 receptor antagonist activity at a cellular level. One key parameter measured is the extracellular acidification rate (ECAR), which serves as an indicator of glycolysis, the metabolic pathway that converts glucose into lactate. google.comscispace.com By monitoring ECAR, researchers can gain insights into how these compounds modulate cellular energy metabolism. google.comresearchgate.net

The measurement of ECAR is often performed using specialized instruments, such as a microphysiometer, which can detect minute changes in the acidity of the microenvironment surrounding cultured cells in real-time. scispace.com An increase in ECAR typically signifies a shift towards glycolytic metabolism. elifesciences.orgmdpi.com This methodology allows for the continuous observation of cellular metabolic responses to the introduction of sigma-2 receptor antagonists. scispace.com

In Vivo Animal Models for Investigating Sigma-2 Receptor Antagonist Activity

Animal models are indispensable for evaluating the therapeutic potential of sigma-2 receptor antagonists in a complex biological system. These models are designed to replicate key pathological features of human diseases, providing a platform to assess the in vivo efficacy of novel compounds.

Sigma-2 receptor antagonists are being extensively investigated for their potential in treating a range of neurodegenerative disorders. mdpi.comwikipedia.org

Transgenic mouse models of Alzheimer's disease (AD) that overexpress amyloid-beta (Aβ) are crucial for studying the effects of sigma-2 receptor antagonists on AD-related pathology. mdpi.com These models exhibit key features of the disease, including the accumulation of toxic Aβ oligomers and progressive cognitive decline. mdpi.complos.org

Studies using these models have shown that sigma-2 receptor antagonists can effectively displace Aβ oligomers from neuronal synapses. mdpi.complos.org For example, the sigma-2 receptor antagonist CT1812 has been shown to reduce the binding of Aβ oligomers to neurons in vivo. biorxiv.org In one study, APP/PS1+Tau mice treated with CT1812 showed a reduction in the interaction between TMEM97 (the protein identical to the sigma-2 receptor) and Aβ. biorxiv.org

Furthermore, treatment with analogues of CT1812 in mThy1-hAPP751 transgenic mice resulted in significant cognitive improvements compared to vehicle-treated animals. mdpi.com These findings suggest that by preventing the binding of synaptotoxic Aβ oligomers, sigma-2 receptor antagonists can restore synaptic function and ameliorate cognitive deficits. mdpi.comnih.gov

Table 1: Effects of Sigma-2 Receptor Antagonists in Amyloid-beta Pathology Models

Compound/Antagonist Animal Model Key Findings Reference(s)
CT1812APP/PS1+Tau MiceReduced interaction between TMEM97 and Aβ in vivo. biorxiv.org
CT1812 AnaloguesmThy1-hAPP751 Transgenic MiceSignificantly improved cognitive function. mdpi.com
CT1812Mouse model of ADDecreased binding of Aβ oligomers to neuronal synapses and ameliorated cognitive deficits. cogrx.com
Small Molecule AntagonistsAD Mouse ModelsDisplaced endogenous and synthetic oligomers and improved cognitive deficits. plos.orgbohrium.com

Alpha-synucleinopathies, such as Parkinson's disease (PD), are characterized by the abnormal aggregation of the alpha-synuclein (B15492655) protein. michaeljfox.org Preclinical studies are exploring the therapeutic potential of sigma-2 receptor antagonists in models of these diseases. cogrx.commichaeljfox.org

Research has shown that alpha-synuclein species from human PD brains and recombinant alpha-synuclein oligomers can cause deficits in lipid vesicle trafficking in cultured rat neurons and glia. nih.gov Unbiased screening identified sigma-2 receptor antagonists as effective blockers of these trafficking deficits in a dose-dependent manner. nih.govnih.gov

In vivo studies using rat models of Parkinson's disease have demonstrated that sigma-2 receptor modulators can affect pathways associated with the disease, including cell survival, metabolism, and autophagy. cogrx.com These findings support the continued investigation of sigma-2 receptor antagonists as a potential disease-modifying therapy for PD and other alpha-synucleinopathies. michaeljfox.orgnih.gov

Table 2: Investigational Sigma-2 Receptor Antagonists in Alpha-synucleinopathy Models

Compound/Antagonist Model System Key Findings Reference(s)
Sigma-2 Receptor AntagonistsCultured Rat Neurons and GliaBlocked α-synuclein oligomer-induced trafficking deficits. nih.govnih.gov
CT1812 and CT2168Rat Models of Parkinson's DiseaseAffected pathways associated with Parkinson's disease, including cell survival, metabolism, and autophagy. cogrx.com

Huntington's disease (HD) is a genetic neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein and subsequent neuronal degeneration. nih.govacs.orgchemrxiv.org There is emerging evidence that sigma-2 receptor modulators may offer neuroprotective effects in models of HD. nih.govacs.orgresearchgate.net

In vitro studies using primary cortical neurons transfected with the mHTT construct have shown that selective sigma-2R/TMEM97 ligands can decrease mHTT-induced neuronal toxicity. nih.govacs.orgchemrxiv.org A panel of compounds with high affinity and selectivity for the sigma-2 receptor/TMEM97 were tested, and several were found to reduce neuronal death in this HD cell model. nih.govacs.org Importantly, the neuroprotective effects of these modulators were not blocked by a selective sigma-1 receptor antagonist, indicating that the therapeutic action is mediated through the sigma-2 receptor. nih.govacs.org These findings are the first to demonstrate the neuroprotective potential of sigma-2 receptor modulators in a model of Huntington's disease, suggesting a novel therapeutic avenue for this devastating condition. nih.govacs.orgchemrxiv.org

Table 3: Neuroprotective Effects of Sigma-2R/TMEM97 Modulators in a Huntington's Disease Model

Compound Model System Key Finding Reference(s)
Various σ2R/TMEM97-selective ligandsPrimary cortical neurons with mHTTReduced mHTT-induced neuronal toxicity. nih.govacs.orgchemrxiv.org

The potential of sigma-2 receptor antagonists extends to retinal degenerative diseases like dry age-related macular degeneration (dry AMD). mdpi.comnih.gov Dry AMD pathogenesis involves factors such as amyloid-beta accumulation and oxidative stress, which are also implicated in Alzheimer's disease. nih.gov

The sigma-2 receptor modulator CT1812 is being investigated for its effects on retinal pigment epithelium (RPE) function, which is compromised in dry AMD. nih.gov Preclinical research has shown that sigma-2 receptor modulators can normalize stressor-induced deficits in photoreceptor outer segment (POS) trafficking in human RPE cells. nih.gov Specifically, deficits induced by Aβ1-42 or hydrogen peroxide were rescued by these modulators. nih.gov Furthermore, in a transgenic mouse model featuring Aβ accumulation, treatment with a sigma-2 receptor modulator reversed alterations in autophagy and trafficking-related transcripts in the RPE. nih.gov These preclinical findings support the potential of sigma-2 receptor modulation as a therapeutic strategy for dry AMD. nih.govmdpi.com

Models of Other Degenerative Neurological Conditions (e.g., Huntington's Disease)

Oncological Animal Models

Preclinical evaluation of sigma-2 receptor antagonists in oncological research heavily relies on animal models that can effectively mimic human cancers. These models are crucial for assessing the therapeutic potential and mechanisms of action of these novel compounds.

Cancer Cell Line Xenograft Models

Xenograft models, which involve the transplantation of human cancer cells into immunodeficient mice, are a cornerstone of in vivo oncological research for sigma-2 receptor antagonists. These models allow for the study of tumor growth in a living system, providing valuable insights into a compound's efficacy.

A variety of human cancer cell lines are utilized to create these xenograft models, reflecting the broad therapeutic potential of sigma-2 receptor antagonists across different cancer types. Commonly used cell lines include those from breast cancer, such as MCF-7 (estrogen-responsive) and MDA-MB-231 (triple-negative), as well as lung cancer (A549) and pancreatic cancer cell lines. acs.orgfrontiersin.org The choice of cell line is critical, as the expression levels of the sigma-2 receptor can vary between different types of cancer, influencing the effectiveness of the targeted therapy. mdpi.com For instance, the sigma-2 receptor is known to be highly expressed in rapidly proliferating tumor cells. mdpi.comresearchgate.net

In a specific example, an adriamycin-resistant human breast cancer cell line, MCF-7/ADR, was used to establish a xenograft model in nude mice to investigate the effects of a novel sigma-2 receptor ligand, A011. frontiersin.org Similarly, the compound SW IV-134 has been studied in mouse xenograft models of ovarian and triple-negative breast cancer. nih.gov

Preclinical Evaluation of Tumor Growth Suppression

The primary endpoint in many preclinical xenograft studies is the evaluation of tumor growth suppression. The administration of sigma-2 receptor antagonists has shown significant reductions in tumor volume and growth in various cancer models.

Research has demonstrated that these compounds can inhibit tumor cell proliferation and induce cell death. mdpi.commdpi.com For example, the sigma-2 receptor ligand A011 demonstrated significant antitumor effects in xenograft models using MCF-7, MDA-MB-231, and A549 cell lines. acs.org In pancreatic cancer models, several sigma-2 receptor ligands have led to a notable reduction in tumor growth and improved survival in murine models. umich.edu The effects of these antagonists are often attributed to the induction of apoptosis (programmed cell death) and interference with cellular processes essential for tumor progression. mdpi.comresearchgate.net

Combination therapies are also explored, where sigma-2 receptor antagonists are administered alongside conventional chemotherapeutic agents. In pancreatic cancer models, combining these antagonists with drugs like gemcitabine (B846) and paclitaxel (B517696) resulted in a superior reduction in tumor growth compared to either treatment alone. umich.edu This suggests a synergistic effect that could enhance the efficacy of existing cancer treatments.

Table 1: Examples of Sigma-2 Receptor Ligands and their Effects in Oncological Xenograft Models

Compound/Ligand Cancer Model (Cell Line) Key Findings
A011 Breast Cancer (MCF-7, MDA-MB-231), Lung Cancer (A549) Significant antitumor effect observed. acs.org
A011 Adriamycin-Resistant Breast Cancer (MCF-7/ADR) Showed promising cytotoxicity and reversed drug resistance. frontiersin.org
SW IV-134 Ovarian Cancer, Triple-Negative Breast Cancer Demonstrated promising results in mouse xenograft models. nih.gov
Various S2Ls Pancreatic Cancer Significant reduction in tumor growth and improved survival. umich.edu
Combination Therapy Pancreatic Cancer Superior reduction in tumor growth when combined with gemcitabine and paclitaxel. umich.edu

Pain Animal Models

Beyond oncology, sigma-2 receptor antagonists are being investigated for their potential in treating chronic pain, particularly neuropathic pain. Animal models that replicate the complex mechanisms of these pain states are essential for preclinical evaluation.

Neuropathic Pain Models (e.g., Spared Nerve Injury)

Neuropathic pain, which arises from damage to the somatosensory nervous system, is notoriously difficult to treat. To study this condition, researchers utilize various animal models that mimic the nerve damage seen in humans. One of the most common and well-validated models is the Spared Nerve Injury (SNI) model.

The SNI model involves the surgical ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This procedure leads to the development of persistent and robust pain-like behaviors in the affected limb, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus). This model is particularly useful for studying the mechanisms of neuropathic pain and for screening potential analgesic compounds. Preclinical studies have utilized such models to demonstrate that sigma-2 receptor antagonists may alleviate cancer-associated pain. nih.gov

Assessment of Anti-nociceptive and Anti-allodynic Effects

The effectiveness of sigma-2 receptor antagonists in pain models is quantified by assessing their ability to reduce pain-like behaviors. This involves measuring both anti-nociceptive (pain-reducing) and anti-allodynic effects.

Standard behavioral tests are employed to measure these effects. For instance, mechanical allodynia is often assessed using von Frey filaments. These are a series of calibrated fibers that are applied to the plantar surface of the animal's paw. A reduced threshold for paw withdrawal in response to these filaments indicates allodynia. The ability of a compound to increase this withdrawal threshold is a measure of its anti-allodynic efficacy.

Thermal hyperalgesia is typically measured using a radiant heat source (as in the Hargreaves test) or a cold plate. A decrease in the time it takes for an animal to withdraw its paw from the stimulus indicates hyperalgesia. An effective analgesic will increase this withdrawal latency. Through the application of these and other behavioral assays, researchers can build a comprehensive profile of the analgesic properties of sigma-2 receptor antagonists.

Other Preclinical Disease Models (e.g., Antiviral Activity Models)

The therapeutic potential of modulating the sigma-2 receptor extends to other disease areas, including infectious diseases. Preclinical models are being used to explore the antiviral activity of sigma-2 receptor antagonists.

For example, the sigma-2 receptor has been implicated in the life cycle of certain viruses. The receptor is believed to play a role in the cellular entry and replication of viruses like Ebola and coronaviruses. Consequently, blocking the function of this receptor with an antagonist could represent a novel antiviral strategy.

In preclinical antiviral studies, researchers use in vitro models where cell cultures are infected with the virus of interest. The ability of a sigma-2 receptor antagonist to inhibit viral replication is then measured, typically by quantifying the amount of viral RNA or protein produced. These in vitro findings can then be further validated in appropriate in vivo animal models of the viral disease.

Preclinical Assessment of Efficacy Parameters of Sigma-2 Receptor Antagonist 1

The therapeutic potential of sigma-2 receptor (S2R) antagonists, particularly the compound known as CT1812, has been extensively evaluated in various preclinical models of neurodegenerative diseases, most notably Alzheimer's disease (AD). These studies have provided crucial insights into the compound's mechanism of action and its effects on key pathological features of the disease.

Restoration of Synaptic Function in Animal Models

A primary focus of preclinical research has been the ability of S2R antagonists to rescue synaptic deficits, a hallmark of AD pathology. Amyloid-beta (Aβ) oligomers are known to be highly synaptotoxic, leading to a reduction in synapse number and impaired synaptic plasticity. researchgate.netnih.gov

In vitro studies using mature primary hippocampal and cortical neuron cultures have demonstrated that S2R antagonists can prevent Aβ oligomer-induced synapse loss. nih.govalzdiscovery.org Treatment with these compounds not only blocked the detrimental effects of Aβ oligomers on synapse number but also restored the expression of key synaptic proteins like neurogranin (B1177982) and synaptotagmin-1 to control levels. alzdiscovery.org For instance, in cultured rat neurons, the application of Aβ oligomers caused a significant loss of synapses, which was reversed in a concentration-dependent manner by the addition of CT1812. nih.govalzdiscovery.org The compound was effective both in preventing the initial binding of Aβ oligomers to synapses and in displacing already-bound oligomers. researchgate.netnih.gov

These findings from cell culture experiments are supported by in vivo data from transgenic mouse models of AD. In aged Alzheimer's animal models, treatment with S2R antagonists, such as CT01346 and CT01344, led to improved cognitive function. alzdiscovery.org Specifically, CT1812 has been shown to increase synaptic number and protein expression in neurons of transgenic mice, contributing to the reversal of cognitive deficits. researchgate.netnih.gov The mechanism is believed to involve the displacement of Aβ oligomers from their binding sites on neuronal receptors, which in turn allows for the regeneration of synapses. mdpi.comalzheimersnewstoday.com This is consistent with the observation that S2R antagonists can facilitate the clearance of Aβ oligomers into the cerebrospinal fluid (CSF). researchgate.netnih.gov

Table 1: Effects of Sigma-2 Receptor Antagonists on Synaptic Function in Preclinical Models

Model SystemCompound(s)Key FindingsReference(s)
Cultured Rat Hippocampal/Cortical NeuronsCT1812Prevented Aβ oligomer-induced synapse loss; Restored neurogranin and synaptotagmin-1 expression. alzdiscovery.org
Cultured Mouse NeuronsCT1812Prevented Aβ oligomer binding; Displaced bound oligomers; Restored synaptic density. researchgate.net
Aged Alzheimer's Animal ModelsCT01346, CT01344Improved cognition. alzdiscovery.org
Transgenic hAPP Swe/Ldn MiceCT1812Rescued synapses; Restored cognitive function. nih.govacs.org

Mitigation of Neuroinflammation in Preclinical Models

Neuroinflammation is another critical component of AD pathology, characterized by the activation of microglia and astrocytes, which contributes to neuronal damage. Preclinical evidence suggests that S2R antagonists can modulate these inflammatory processes. The binding of Aβ oligomers to neuronal receptors is a key trigger for neuroinflammation. mdpi.comnih.gov By displacing these oligomers, S2R antagonists indirectly mitigate this inflammatory cascade. researchgate.net

Recent proteomic analyses of CSF from clinical studies with CT1812 have identified changes in pathways related to neuroinflammation and microglial response, supporting the preclinical findings. cogrx.com These analyses suggest that CT1812 can normalize aberrant pathways that drive toxic responses in neurons. cogrx.com While direct anti-inflammatory effects are still being elucidated, the primary mechanism appears to be the reduction of the initial inflammatory stimulus—the Aβ oligomer. alzdiscovery.orgneurologylive.com Studies have shown that sigma-2 receptor modulation can impact neuroinflammation, and specific ligands like SAS-0132 have been noted for their potential in this area. nih.govresearchgate.net

Behavioral Phenotype Modulation in Animal Models

A crucial aspect of preclinical efficacy assessment is the evaluation of a compound's ability to improve cognitive and behavioral deficits in animal models of disease. Multiple studies have demonstrated that S2R antagonists can significantly ameliorate these deficits in various AD mouse models.

For example, drug analogues of CT1812 administered to mice with Aβ-induced cognitive impairment and to mThy1-hAPP751 transgenic mice resulted in significant cognitive improvement compared to vehicle-treated animals. mdpi.comnih.gov This cognitive restoration was observed when the compounds were administered at doses achieving approximately 80% occupancy of the sigma-2 receptor. mdpi.comnih.gov

In the Thy1 huAPPSwe/Lnd+ mouse model, chronic treatment with CT1812 for 9 to 10 weeks significantly improved spatial learning and memory as assessed by the Morris water maze test. alzdiscovery.org Similarly, in 12-month-old APPswe/PS1dE9 mice, a model of Alzheimer's, CT1812 restored cognitive function. alzdiscovery.org Another S2R antagonist, ADV462, was shown to prevent short-term and spatial memory loss in male 5xFAD mice and partially restore motivation for physical activity in both sexes. sddn.es Furthermore, the compound SAS-0132 has been shown to improve cognitive performance in the Thy-1 hAPPLond/Swe+ transgenic mouse model of AD. nih.gov

Table 2: Behavioral Effects of Sigma-2 Receptor Antagonists in Animal Models

Animal ModelCompoundBehavioral TestOutcomeReference(s)
mThy1-hAPP751 Transgenic MiceCT1812 analoguesNot specifiedSignificant cognitive improvement. mdpi.comnih.gov
Thy1 huAPPSwe/Lnd+ MiceCT1812Morris Water MazeSignificant improvement in spatial learning and memory. alzdiscovery.org
5xFAD MiceADV462T-maze, Morris Water Maze, Wheel RunningPrevented memory loss and improved spatial memory (males); Partially restored physical motivation (both sexes). sddn.es
Thy-1 hAPPLond/Swe+ MiceSAS-0132Not specifiedImproved cognitive performance. nih.gov

Analysis of Cellular and Molecular Markers of Disease Progression in Animal Tissues

Preclinical studies have also focused on the effects of S2R antagonists on the underlying cellular and molecular pathologies in animal tissues. A key finding is the ability of these compounds to displace Aβ oligomers from synapses. nih.gov Ex vivo binding experiments using postmortem neocortical tissue from AD patients showed that CT1812 administration led to the release of Aβ oligomers. alzdiscovery.org In living APPSwe/PS1dE9 transgenic mice, CT1812 dose-dependently displaced Aβ oligomers bound to synaptic receptors and facilitated their clearance into the CSF. nih.govnih.gov

This displacement of toxic Aβ oligomers is a central mechanism of action. mdpi.com The sigma-2 receptor is a component of a larger receptor complex that binds Aβ oligomers. mdpi.comresearchgate.net By binding to the sigma-2 receptor, antagonists like CT1812 are thought to induce a conformational change that destabilizes this complex, leading to the release of the oligomers. researchgate.net This prevents the downstream pathological events, including synaptic dysfunction and neuroinflammation. alzdiscovery.orgresearchgate.net

Furthermore, some studies suggest a potential role for S2R antagonists in modulating tau pathology, another hallmark of AD, possibly by regulating tau kinases and/or phosphatases, although this mechanism is yet to be confirmed. mdpi.com The interaction between the sigma-2 receptor and proteins involved in cholesterol homeostasis, such as the low-density lipoprotein receptor (LDLR), has also been highlighted, suggesting a broader impact on cellular processes disrupted in AD. nih.govmdpi.com

Emerging Research Directions and Future Perspectives in Sigma 2 Receptor Antagonist Research

Development of Advanced Sigma-2 Receptor Antagonist Probes and Tool Compounds

The development of highly selective and potent antagonist probes is critical for dissecting the physiological and pathological functions of the σ2 receptor/TMEM97. Historically, ligands like di-o-tolylguanidine (DTG) were instrumental but lacked selectivity, binding to both σ1 and σ2 receptors. nih.gov The current focus is on creating tool compounds with high selectivity for the σ2 receptor to enable more precise pharmacological studies.

Researchers have been developing irreversible antagonists to facilitate the study of receptor structure and function. For instance, isothiocyanate derivatives of the high-affinity ligand SN-79, such as CM-572 and CM-617, have been shown to bind irreversibly and selectively to the σ2 receptor. aacrjournals.org This covalent attachment allows for "wash-resistant binding," providing a powerful tool for receptor mapping and functional assays without the confounding effects of reversible binding. aacrjournals.org

Another key area is the development of antagonists with favorable pharmacokinetic profiles for in vivo studies. Compounds like CM398, an analog of the sigma-1 antagonist CM-304, demonstrate high selectivity for the σ2 receptor over the σ1 receptor (over 1000-fold) and have shown promising antinociceptive effects in preclinical models of inflammatory pain. researchgate.net The creation of such selective tool compounds is essential for validating the therapeutic hypotheses surrounding σ2 receptor antagonism in various disease contexts.

Table 1: Examples of Sigma-2 Receptor Antagonist Probes and Tool Compounds

Compound Type Key Characteristics Reference
SN-79 Reversible Ligand High affinity for σ2 receptors with 10-fold selectivity over σ1 receptors (Ki = 30 nM for σ2). aacrjournals.org
CM-572 Irreversible Antagonist Isothiocyanate derivative of SN-79; selectively acylates the σ2 receptor. aacrjournals.org
CM-617 Irreversible Antagonist Isothiocyanate derivative of SN-79; demonstrates wash-resistant binding to the σ2 receptor. aacrjournals.org
CM398 Selective Antagonist Over 1000-fold more selective for σ2 over σ1 receptors; shows antinociceptive effects. researchgate.net
CT1812 (Elayta) Allosteric Antagonist High brain penetrant that displaces amyloid-beta oligomers bound to neuronal receptors. michaeljfox.org
SAS-1121 Tool Compound Preferentially binds to the sigma-2 receptor. wikipedia.org

Exploration of Sigma-2 Receptor Antagonist Mechanisms Beyond Established Interactions

With the identification of the σ2 receptor as TMEM97, research is moving beyond simple binding affinities to understand the downstream consequences of antagonist interaction. TMEM97 is known to be involved in cholesterol homeostasis and to form a complex with the Niemann-Pick C1 (NPC1) protein, a key player in intracellular cholesterol trafficking. Antagonists may exert their effects by modulating these fundamental cellular processes.

Studies on compounds like CT1812 suggest a mechanism involving the displacement of toxic amyloid-beta (Aβ) oligomers from neuronal receptors, thereby preventing downstream synaptotoxicity. michaeljfox.org This points to an allosteric mode of action where the antagonist doesn't just block an active site but alters the receptor's conformation and its interaction with other proteins. Furthermore, the observation that σ2 receptor antagonists can block Aβ toxic effects both in vitro and in vivo suggests a neuroprotective role that is a subject of intense investigation. frontiersin.org

The anticancer mechanisms are also being re-evaluated. While σ2 receptor agonists are known to induce apoptosis in tumor cells, the role of antagonists is less clear and appears to be context-dependent. wikipedia.orgacs.org Some studies suggest that antagonists may promote tumor cell proliferation, while others are exploring their potential in blocking the survival signals that are dependent on the σ2 receptor/TMEM97's role in lipid metabolism and signaling pathways like PI3K/Akt. wikipedia.orgresearchgate.net

Novel Applications of Sigma-2 Receptor Radioligands for Preclinical Imaging

The high expression of σ2 receptors in proliferating cells, particularly in tumors, makes them an excellent biomarker for cancer imaging. nih.govresearchgate.net Radioligands designed to target the σ2 receptor are being developed for use with non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govacs.org These tools have the potential to visualize tumor proliferation status in vivo.

Historically, radiolabeled ligands such as [³H]DTG were used in vitro to quantify receptor density. nih.gov The development of PET radiotracers has advanced this to in vivo applications. For example, [¹⁸F]ISO-1 has been assessed in clinical trials for its ability to image tumor proliferation in patients with malignant tumors. acs.org The goal is to develop radiopharmaceuticals that can be used for early diagnosis, staging, and monitoring the response to therapy. acs.orgnih.gov

Beyond oncology, there is growing interest in developing σ2 receptor radiotracers for neuroimaging. researchgate.net Given the receptor's involvement in neurodegenerative diseases like Alzheimer's and Parkinson's, PET imaging could help elucidate the receptor's role in disease progression and serve as a biomarker for therapeutic efficacy. michaeljfox.org The challenge lies in developing radiotracers that can effectively cross the blood-brain barrier and provide a clear signal in the complex environment of the brain. snmjournals.org

Table 2: Preclinical Sigma-2 Receptor Radioligands for Imaging

Radioligand Isotope Imaging Modality Application Reference
[³H]DTG ³H Autoradiography (in vitro) Historical tool for receptor binding studies. nih.govmdpi.com
[¹⁸F]ISO-1 ¹⁸F PET Imaging tumor proliferation in clinical trials. acs.org
Various Benzamides ¹⁸F / ¹¹C PET Imaging proliferative status of tumors. mdpi.com

Elucidation of Context-Dependent Pharmacological Actions of Sigma-2 Receptor Antagonists

A significant area of emerging research is the recognition that the pharmacological effects of σ2 receptor antagonists can be highly dependent on the cellular and disease context. The classification of ligands as simple "agonists" or "antagonists" is being reconsidered, as their functional activity may vary. aacrjournals.org For instance, in some cancer cell lines, σ2 receptor antagonists have been observed to increase invasion and migration, while in other contexts, they are being investigated for their therapeutic potential. researchgate.net

This context-dependency is also evident in the central nervous system. In preclinical models of Alzheimer's disease, antagonists like CT1812 show neuroprotective effects by preventing the binding of Aβ oligomers. michaeljfox.org In Parkinson's disease models, σ2 receptor antagonists are being evaluated for their ability to block the aggregation of alpha-synuclein (B15492655). michaeljfox.org However, in different neuronal circuits or disease states, the outcome of σ2 receptor antagonism could be different. Understanding the specific protein-protein interactions and signaling pathways that are modulated by antagonists in different tissues and cell types is a key challenge.

Investigating Synergistic Effects of Sigma-2 Receptor Antagonists with Other Preclinical Therapeutic Modalities

There is growing interest in the potential of σ2 receptor antagonists to enhance the efficacy of existing cancer therapies. Preclinical studies are exploring the synergistic effects of these antagonists when combined with standard chemotherapeutic agents and radiation therapy.

In pancreatic cancer models, the combination of a sigma-2 ligand conjugate (S2-Bim) with the chemotherapy drug gemcitabine (B846) resulted in a significantly improved killing response in cancer cells. nih.gov Similarly, combining the CXCR2 antagonist SCH-527123 with oxaliplatin (B1677828) showed synergistic suppression of colorectal cancer cell proliferation. aacrjournals.org These findings suggest that targeting the σ2 receptor may sensitize cancer cells to the cytotoxic effects of chemotherapy.

The potential for synergy with radiation therapy is also being investigated. In vitro studies have shown that combining a sigma-2 ligand with radiation can lead to enhanced apoptosis in pancreatic cancer cells. nih.gov The rationale is that by modulating cellular stress responses and survival pathways through the σ2 receptor, antagonists could lower the threshold for radiation-induced cell death. Furthermore, some studies have shown that certain sigma receptor inhibitors can increase the susceptibility of cancer cells to various chemotherapy drugs. wikipedia.org

Current Challenges and Future Opportunities in Preclinical Sigma-2 Receptor Antagonist Drug Discovery

Despite significant progress, several challenges remain in the preclinical development of σ2 receptor antagonists. A primary hurdle is the still incomplete understanding of the receptor's full range of biological functions. The mechanisms by which antagonists produce their effects are often complex and context-dependent, making it difficult to predict their therapeutic efficacy and potential side effects. frontiersin.org

The development of truly selective ligands remains a priority. While some highly selective compounds now exist, many ligands still exhibit affinity for the σ1 receptor or other targets, which can complicate the interpretation of experimental results. mdpi.com Furthermore, translating promising preclinical findings into clinical success is a major challenge, as evidenced by the fact that no σ2 receptor-targeted anticancer drugs are yet clinically available, despite many being in the preclinical pipeline. frontiersin.org

The future of the field is promising. The identification of σ2 receptor/TMEM97 has provided a solid molecular foundation for drug discovery. frontiersin.org There are significant opportunities to develop novel therapeutics for a range of diseases, including various cancers and neurodegenerative disorders like Alzheimer's and Parkinson's disease. michaeljfox.orgwikipedia.org The development of sophisticated imaging agents will not only aid in diagnosis but also accelerate the development of new drugs by providing a non-invasive way to measure target engagement and therapeutic response. Continued research into the fundamental biology of the σ2 receptor/TMEM97 will be crucial for unlocking its full therapeutic potential.

Q & A

Basic: What experimental models are optimal for studying Sigma-2 receptor antagonists like CT1812 in neurodegenerative diseases?

Answer:
For in vitro models , immortalized cell lines (e.g., HeLa, SK-N-SH neuroblastoma) or primary neuronal cultures exposed to Aβ or α-synuclein oligomers are recommended to assess ligand binding, oligomer displacement, and synaptic protection . In vivo models include transgenic rodents (e.g., APP/PS1 mice for Alzheimer’s disease or α-synuclein-overexpressing models for Lewy body dementia) to evaluate cognitive outcomes, biomarker changes (e.g., CSF Aβ42, synaptic proteins), and neuroinflammation . Functional assays like Morris water maze or novel object recognition tests quantify cognitive improvements .

Basic: How can researchers distinguish Sigma-2 receptor agonists from antagonists experimentally?

Answer:
Functional characterization requires cell viability assays (MTT or resazurin reduction) and caspase-3 activation assays . Antagonists like CT1812 typically lack cytotoxic effects and block agonist-induced apoptosis. Normalize results to a reference agonist (e.g., siramesine) to classify ligands as agonists, partial agonists, or antagonists . Radioligand displacement assays (using [³H]RHM-1 or [¹²⁵I]RHM-4) confirm binding affinity and selectivity over Sigma-1 receptors .

Advanced: How do structural modifications of Sigma-2 ligands influence divergent functional outcomes (e.g., cytotoxicity vs. metabolic stimulation)?

Answer:
Divergent effects arise from ligand-specific interactions with receptor subdomains . For example:

  • SN79 derivatives with 6-substitutions (e.g., COCH₃, NO₂) exhibit metabolic stimulation in SK-N-SH cells without cytotoxicity, likely due to partial receptor activation .
  • Irreversible ligands (e.g., 6-isothiocyanate-substituted analogs) induce apoptosis via prolonged receptor binding .
  • Benzamide-based antagonists (e.g., CT1812) lack internalization, preventing downstream apoptotic signaling .
    Methodological Tip: Pair structural analysis (e.g., SAR studies) with functional assays to map ligand-receptor interactions .

Advanced: What strategies address contradictions in preclinical data for Sigma-2 antagonists, such as neuroprotection versus cytotoxicity?

Answer:

  • Dose-response profiling : Sigma-2 ligands often exhibit biphasic effects , where low doses enhance metabolic activity (e.g., increased MTT reduction) and high doses trigger apoptosis .
  • Context-dependent effects : Cell type (e.g., cancer vs. neurons) and stress conditions (e.g., oxidative stress, oligomer exposure) influence outcomes. For example, CT1812 protects neurons from Aβ toxicity but shows no effect in unstressed cells .
  • Mechanistic validation : Use genetic knockdown (e.g., TMEM97/Sigma-2 siRNA) to confirm receptor-specific effects .

Advanced: What biomarkers and endpoints are critical for clinical trials of Sigma-2 antagonists in Alzheimer’s disease?

Answer:

  • Biomarkers : CSF/petide levels of Aβ oligomers, synaptic proteins (e.g., neurogranin), and neuroinflammatory markers (e.g., GFAP) .
  • Functional endpoints : Quantitative EEG to assess synaptic activity or amyloid-PET for target engagement .
  • Cognitive endpoints : ADAS-Cog, CDR-SB, or domain-specific tests (e.g., episodic memory) .
    Design Considerations : Phase 1 trials should prioritize pharmacokinetics (e.g., BBB penetration) and safety, while Phase 2/3 trials require longitudinal biomarker monitoring .

Basic: What cellular pathways are modulated by Sigma-2 receptor antagonists in neurodegenerative contexts?

Answer:
Sigma-2 receptors regulate autophagy , membrane trafficking , and oxidative stress responses . Antagonists like CT1812 restore these pathways by displacing toxic oligomers from synaptic sites, reducing ER stress, and enhancing lysosomal clearance of protein aggregates . Downstream effects include improved mitochondrial function and reduced caspase-3 activation .

Advanced: How can researchers optimize pharmacokinetic properties of Sigma-2 antagonists for CNS delivery?

Answer:

  • Lipophilicity optimization : Ensure a logP value of 2–3 for BBB penetration .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fractions, which correlate with brain availability .
  • Metabolic stability : Assess hepatic clearance using microsomal assays and prioritize compounds with low CYP450 inhibition .

Advanced: What are the implications of Sigma-2 receptor heterodimerization with other GPCRs in therapeutic targeting?

Answer:
Sigma-2 receptors form complexes with Sigma-1 and NMDA receptors , modulating calcium signaling and synaptic plasticity . Antagonists like CT1812 may disrupt these interactions, indirectly affecting glutamatergic transmission. Co-immunoprecipitation or proximity ligation assays (PLA) are recommended to study heterodimerization .

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